Cedrenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

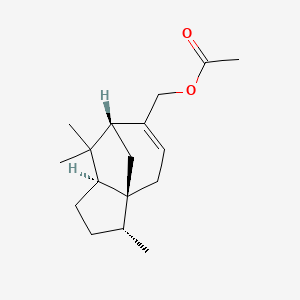

[(1S,2R,5S,7R)-2,6,6-trimethyl-8-tricyclo[5.3.1.01,5]undec-8-enyl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-11-5-6-15-16(3,4)14-9-17(11,15)8-7-13(14)10-19-12(2)18/h7,11,14-15H,5-6,8-10H2,1-4H3/t11-,14+,15+,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICQDCHSUWFHCC-ZUFFMMDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC=C(C(C3)C2(C)C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051709 | |

| Record name | Cedr-8-en-15-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1405-92-1 | |

| Record name | Cedrenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1405-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cedrenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-3a,7-Methanoazulene-6-methanol, 2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-, 6-acetate, (3R,3aS,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedr-8-en-15-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-1H-3a,7-methanoazulene-6-methyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of Cedrenyl acetate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenyl acetate is a sesquiterpenoid ester valued for its characteristic woody and sweet aroma. It is a notable component in the fragrance and perfumery industries. This technical guide provides a comprehensive overview of its chemical structure, properties, and synthesis, with a focus on providing detailed information for scientific and research applications.

It is crucial to distinguish between two often-confused compounds: This compound (CAS 1405-92-1) and Cedryl acetate (CAS 77-54-3) . While their names are frequently used interchangeably in commercial contexts, they are distinct chemical entities with different molecular formulas and structures. This guide will focus on this compound (C17H26O2) while providing comparative data for Cedryl acetate (C17H28O2) where relevant.[1][2]

Chemical Structure and Identification

This compound possesses a complex tricyclic structure characteristic of sesquiterpenoids.

This compound (CAS 1405-92-1)

-

IUPAC Name: [(1S,2R,5S,7R)-2,6,6-trimethyl-8-tricyclo[5.3.1.0¹,⁵]undec-8-enyl]methyl acetate[1]

Image of the chemical structure of this compound:

(A 2D chemical structure image of this compound would be placed here in a real document)

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and, for comparison, Cedryl acetate.

Table 1: Chemical Identifiers

| Property | This compound | Cedryl acetate |

| CAS Number | 1405-92-1[1][2][3][4][5][6][7] | 77-54-3[8][9] |

| Molecular Formula | C17H26O2[1][2][3] | C17H28O2[8][9] |

| Molecular Weight | 262.39 g/mol [3] | 264.41 g/mol [8] |

| InChIKey | AICQDCHSUWFHCC-ZUFFMMDNSA-N[1] | Not Available |

Table 2: Physical Properties

| Property | This compound | Cedryl acetate |

| Appearance | Pale yellow clear oily liquid to solid (est)[3] | White solid or colorless to pale yellow liquid[8] |

| Odor | Woody, cedar, peanut, waxy, vetiver[3] | Woody, cedar-like with sweet and balsamic undertones[10] |

| Boiling Point | 332.00 to 333.00 °C @ 760.00 mm Hg[6] | >200 °C[8] |

| Melting Point | Not Available | 45 °C[8] |

| Flash Point | > 199.00 °F TCC (> 92.78 °C)[3] | 94 °C (201.2 °F)[8] |

| Density | 0.987 to 0.997 g/cm³ @ 20°C (est) | 0.99 g/cm³[8] |

| Refractive Index | 1.491 to 1.501 @ 20.00 °C[3] | 1.491 - 1.503 @ 20°C[8] |

Table 3: Solubility

| Solvent | This compound | Cedryl acetate |

| Water | 0.6203 mg/L @ 25 °C (est)[3] | Insoluble |

| Alcohol | Soluble[3] | Soluble in ethanol |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: No experimental data for this compound (CAS 1405-92-1) was found. Some databases offer NMR prediction tools.[3]

Infrared (IR) Spectroscopy:

-

No experimental IR spectra for this compound (CAS 1405-92-1) were found in the conducted searches.

Mass Spectrometry (MS):

-

No experimental mass spectra for this compound (CAS 1405-92-1) were found in the conducted searches.

Synthesis of a Related Compound: Cedryl Acetate

While a specific protocol for this compound is not available, the synthesis of the closely related Cedryl acetate from Cedrol is well-documented and provides a representative experimental procedure. The most common method is the esterification of cedrol with acetic anhydride.

Reaction: Cedrol + Acetic Anhydride → Cedryl Acetate + Acetic Acid

Experimental Protocol: Acetylation of Cedrol

Materials:

-

Cedrol

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Toluene

-

Dichloromethane (or Ethyl Acetate)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve cedrol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of cedrol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 equivalents) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the cedrol is consumed, quench the reaction by the careful addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure cedryl acetate.

Logical Relationships and Workflows

The synthesis of Cedryl acetate can be visualized as a straightforward workflow.

Caption: Synthesis workflow for Cedryl Acetate.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and a representative synthesis of this compound. The critical distinction between this compound and Cedryl acetate has been highlighted to ensure clarity in scientific communication and research. While a lack of publicly available experimental spectroscopic data for this compound (CAS 1405-92-1) is a current limitation, the information provided herein serves as a valuable resource for researchers, scientists, and professionals in the field of drug development and fragrance chemistry. Further research to obtain and publish the experimental spectral data of pure this compound is highly encouraged to enrich the scientific literature.

References

- 1. This compound | C17H26O2 | CID 102120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. This compound, 1405-92-1 [thegoodscentscompany.com]

- 4. This compound | CAS#:1405-92-1 | Chemsrc [chemsrc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, 1405-92-1 [perflavory.com]

- 7. perfumersworld.com [perfumersworld.com]

- 8. ScenTree - Cedryl acetate (CAS N° 77-54-3) [scentree.co]

- 9. Cedryl acetate synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

Technical Guide: Synthesis of Cedrenyl Acetate from Cedrol

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenyl acetate, formally known as ((1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undec-8-yl acetate), is a significant sesquiterpenoid ester highly valued in the fragrance and pharmaceutical sectors.[1] It is prized for its distinct woody, cedar-like aroma with sweet, balsamic undertones.[1] Beyond its primary application in perfumery, this compound is gaining attention in medicinal chemistry and drug development for its potential as a chiral reagent and its demonstrated α-glucosidase inhibitory activity.[1][2]

The most prevalent and economically efficient method for producing this compound is through the semi-synthetic acetylation of cedrol.[1] Cedrol, a naturally occurring tricyclic sesquiterpene alcohol, is abundantly available as a major component of cedarwood oil.[1][3] This guide provides a comprehensive overview of the primary synthesis pathways from cedrol, detailing various methodologies, experimental protocols, and process workflows to support both laboratory research and industrial applications.

Core Synthesis Pathway: Esterification of Cedrol

The fundamental chemical transformation in the synthesis of this compound is the esterification of cedrol. In this reaction, the tertiary hydroxyl (-OH) group of the cedrol molecule reacts with an acetylating agent, typically acetic anhydride, to form an acetate ester. This conversion is the cornerstone of this compound production.[1][3]

The reaction can be catalyzed by acids or bases, or driven thermally without a catalyst, each method offering different advantages in terms of reaction rate, yield, and environmental impact.[4][5]

Synthetic Methodologies

Acetylation with Acetic Anhydride

The most common approach involves the reaction of cedrol with acetic anhydride. The efficiency of this esterification is influenced by the choice of catalyst, reaction temperature, and duration.[5]

-

Acid-Catalyzed Acetylation : This method employs acid catalysts to enhance the reaction rate.[4] Mineral acids, such as sulfuric acid (H₂SO₄), are effective.[5] Heterogeneous solid acid catalysts like H₂SO₄/SiO₂ are also used, offering the benefit of easier catalyst recovery and a more environmentally friendly process under solvent-free conditions.[4]

-

Base-Catalyzed Acetylation : Pyridine is a frequently used basic catalyst and solvent for this reaction.[4] It functions by activating the acetic anhydride and neutralizing the acetic acid byproduct, which helps to drive the reaction to completion. This method is particularly effective for sterically hindered alcohols like cedrol.[4]

-

Microwave-Assisted Acetylation : Representing a modern, green chemistry approach, microwave irradiation can significantly accelerate the acetylation of cedrol.[4] Using a composite phosphoric acid catalyst with acetic anhydride under microwave conditions has been shown to reduce reaction times and improve yields.[4]

-

Catalyst-Free Acetylation : This protocol relies on thermal energy alone to drive the reaction, providing a greener alternative by avoiding catalysts. The process typically requires higher temperatures (e.g., 120°C) and longer reaction times.[5]

Acetylation with Isopropenyl Acetate

An alternative pathway uses isopropenyl acetate in the presence of an acid catalyst, such as toluene-4-sulfonic acid.[4] The reaction is effectively driven forward by the formation of acetone, a volatile byproduct that can be easily removed from the reaction mixture.[4]

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes quantitative data from various experimental protocols for the synthesis of this compound, allowing for a direct comparison of different methodologies.

| Protocol ID | Catalyst | Cedrol:Acetic Anhydride (Molar Ratio) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| AP-01 | Pyridine | 1 : 1.5 | 10 | 80 | 4 | 85 | >95 | [5] |

| AP-02 | Sodium Acetate | 1 : 2 | 5 | 100 | 6 | 78 | >92 | [5] |

| AP-03 | Sulfuric Acid | 1 : 1.2 | 2 | 60 | 3 | 92 | >97 | [5] |

| AP-04 | None (Catalyst-Free) | 1 : 3 | N/A | 120 | 8 | 72 | >90 | [5] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Acetylation (Sulfuric Acid)

This protocol details an efficient synthesis using a strong acid catalyst.

-

Materials :

-

Cedrol (or Cedarwood Oil as a source)

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure :

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cedrol (1 equivalent) in diethyl ether. Cool the flask in an ice bath.

-

Reagent Addition : Slowly add acetic anhydride (1.2 equivalents) to the cooled solution. Following this, add concentrated sulfuric acid (2 mol%) dropwise while maintaining the low temperature.

-

Reaction : Allow the mixture to warm to room temperature and then heat to 60°C for 3 hours.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, cool the mixture and carefully pour it into ice-cold water. Extract the aqueous layer with diethyl ether.

-

Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution until effervescence stops, followed by a wash with brine.[5]

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

-

Purification : Purify the resulting crude product via vacuum distillation or silica gel column chromatography.[5]

-

Protocol 2: Base-Catalyzed Acetylation (Pyridine)

This protocol utilizes pyridine as both a catalyst and a solvent.

-

Materials :

-

Cedrol

-

Acetic Anhydride

-

Pyridine

-

Toluene

-

Dichloromethane (or Ethyl Acetate)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure :

-

Reaction Setup : Dissolve cedrol (1 equivalent) in pyridine in a round-bottom flask and cool the solution in an ice bath.

-

Reagent Addition : Add acetic anhydride (1.5 equivalents) dropwise to the cooled solution.[1]

-

Reaction : Allow the mixture to warm to room temperature and stir until TLC indicates the consumption of cedrol.[1]

-

Quenching : Carefully quench the reaction by adding methanol.

-

Solvent Removal : Remove the pyridine by co-evaporation with toluene under reduced pressure.[1]

-

Extraction and Washing : Dilute the residue with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purification : Purify the crude product using silica gel column chromatography to obtain pure this compound.[1]

-

Protocol 3: Purification by Column Chromatography

This is a standard method for purifying the crude product from the synthesis reaction.

-

Materials :

-

Crude this compound

-

Silica Gel (for column chromatography)

-

Appropriate solvent system (e.g., Hexane/Ethyl Acetate mixture)

-

-

Procedure :

-

Column Packing : Prepare a chromatography column by packing silica gel using a slurry method with the chosen non-polar solvent (e.g., hexane).

-

Sample Loading : Dissolve the crude this compound in a minimal amount of the solvent and load it onto the top of the silica gel column.

-

Elution : Begin eluting the column with the solvent system, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

-

Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure this compound.

-

Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

-

Mandatory Visualizations

Chemical Reaction Pathway

Caption: General reaction scheme for the synthesis of this compound from cedrol.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from cedrol is a well-established and versatile process. The primary method, acetylation with acetic anhydride, can be tailored to specific laboratory or industrial needs by selecting the appropriate catalytic system—acidic, basic, or catalyst-free—or by employing modern techniques like microwave assistance. Acid-catalyzed methods, particularly with sulfuric acid, tend to offer high yields in shorter reaction times, while base-catalyzed and catalyst-free approaches provide alternative routes with different safety and environmental profiles. The choice of methodology will ultimately depend on the desired scale, purity requirements, and available resources. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and purify this compound for further application.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cedrenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrenyl acetate, a sesquiterpenoid ester, is a prominent fragrance ingredient valued for its characteristic woody and cedar-like aroma. Predominantly identified by the CAS Number 77-54-3, it is also referred to as Cedryl acetate. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for their determination. Furthermore, this document elucidates its synthesis, spectroscopic profile, and a key biological activity—α-glucosidase inhibition—offering insights for its potential application in drug development. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Nomenclature

This compound and Cedryl acetate are often used interchangeably in commercial and scientific literature. For clarity, this guide will use the term Cedryl acetate and refer to the properties associated with CAS number 77-54-3.

-

IUPAC Name : [(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl] acetate[1]

-

Synonyms : this compound, Cedrol acetate, Acetic acid, cedrol ester[1]

-

CAS Number : 77-54-3[1]

-

Molecular Formula : C₁₇H₂₈O₂[1]

-

Molecular Weight : 264.40 g/mol [1]

Physical Properties

Cedryl acetate is a colorless to pale yellow viscous liquid or crystalline solid with a characteristic woody, cedar-like scent.[2][3] The physical state is dependent on the purity and isomeric composition.

| Property | Value | Temperature (°C) | Pressure (mmHg) | Reference |

| Boiling Point | >200 - 333 | 760 | [4] | |

| Melting Point | 44 - 46 | [5] | ||

| Density | 0.965 - 0.999 g/mL | 25 | [4][5] | |

| Refractive Index | 1.491 - 1.506 | 20 | [4] | |

| Flash Point | >94 | [4] | ||

| Vapor Pressure | 0.000489 - 0.0022 | 23 - 25 | [4][6] | |

| logP (o/w) | 5.18 - 6.21 | [4][7] |

Chemical Properties

Solubility

Cedryl acetate is practically insoluble in water but soluble in organic solvents such as ethanol and oils.[5]

| Solvent | Solubility | Temperature (°C) |

| Water | Insoluble | 25 |

| Ethanol | Soluble | 25 |

| Oils | Miscible | 25 |

Stability

Cedryl acetate is considered to be relatively stable under standard storage conditions. It should be stored in a cool, dry place, protected from light and heat in tightly sealed containers.

Experimental Protocols

Determination of Boiling Point

Method: Thiele Tube Method

-

A small amount of Cedryl acetate is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The apparatus is allowed to cool, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.

Determination of Density

Method: For Viscous Liquids

-

A pycnometer (specific gravity bottle) of known volume is cleaned, dried, and weighed (m₁).

-

The pycnometer is filled with distilled water and weighed (m₂). The temperature of the water is recorded.

-

The pycnometer is emptied, dried, and filled with Cedryl acetate. Care is taken to avoid air bubbles. The pycnometer is then weighed (m₃).

-

The density of Cedryl acetate (ρ) is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the recorded temperature.

Determination of Refractive Index

Method: Abbe Refractometer

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of Cedryl acetate are placed on the prism.

-

The prism is closed, and the instrument is allowed to equilibrate to the desired temperature (typically 20°C).

-

Light is passed through the sample, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation : A dilute solution of Cedryl acetate in a volatile solvent (e.g., ethyl acetate) is prepared.

-

Injection : 1 µL of the sample is injected into the GC-MS system.

-

GC Separation : A capillary column (e.g., HP-5MS) is used. The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) at a specific rate (e.g., 10°C/min) to separate the components of the sample.

-

MS Detection : The separated components are ionized (e.g., by electron impact) and the resulting fragments are detected by the mass spectrometer, providing a mass spectrum for each component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of Cedryl acetate is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy : The ¹H NMR spectrum is acquired on an NMR spectrometer (e.g., 400 MHz). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is acquired on the same instrument. The chemical shifts are reported in ppm relative to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : A thin film of liquid Cedryl acetate is placed between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a disc.

-

Analysis : The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

Spectroscopic Data

-

¹H NMR (CDCl₃) : The spectrum would be expected to show characteristic signals for the acetate methyl group (singlet around δ 2.0 ppm), and a complex series of multiplets in the aliphatic region (δ 0.8-2.5 ppm) corresponding to the sesquiterpenoid backbone.

-

¹³C NMR (CDCl₃) : The spectrum would display a signal for the carbonyl carbon of the acetate group (around δ 170 ppm), the methyl carbon of the acetate group (around δ 21 ppm), and a series of signals for the carbons of the cedrane skeleton.

-

IR (KBr, cm⁻¹) : The IR spectrum is characterized by a strong absorption band for the C=O stretching of the ester group (around 1735 cm⁻¹), and C-O stretching bands (around 1240 and 1020 cm⁻¹).

-

Mass Spectrometry (EI-MS) : The mass spectrum would show a molecular ion peak (M⁺) at m/z 264, and characteristic fragmentation patterns including the loss of acetic acid (M-60) at m/z 204.

Synthesis of Cedryl Acetate

Cedryl acetate is typically synthesized via the esterification of cedrol with acetic anhydride or acetic acid, often in the presence of an acid catalyst such as sulfuric acid.[8]

Caption: Synthesis of Cedryl Acetate via Esterification.

Biological Activity: α-Glucosidase Inhibition

Recent studies have highlighted the potential of Cedryl acetate as an α-glucosidase inhibitor.[9] α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-glucosidase inhibitors a therapeutic target for the management of type 2 diabetes.

The mechanism of inhibition by Cedryl acetate likely involves its binding to the active site of the α-glucosidase enzyme, preventing the substrate (e.g., a disaccharide) from binding and being hydrolyzed.

Caption: α-Glucosidase Inhibition by Cedryl Acetate.

Conclusion

Cedryl acetate is a well-characterized sesquiterpenoid ester with established physical and chemical properties. Its primary application lies within the fragrance industry; however, emerging research into its biological activities, such as α-glucosidase inhibition, suggests a potential for its use in pharmaceutical and drug development contexts. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with this compound. Further investigation into its mechanism of action and potential therapeutic applications is warranted.

References

- 1. Cedryl Acetate | C17H28O2 | CID 13918856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cedryl acetate, 77-54-3 [thegoodscentscompany.com]

- 3. foreverest.net [foreverest.net]

- 4. ScenTree - Cedryl acetate (CAS N° 77-54-3) [scentree.co]

- 5. researchgate.net [researchgate.net]

- 6. iff.com [iff.com]

- 7. Cedryl acetate | SIELC Technologies [sielc.com]

- 8. Page loading... [guidechem.com]

- 9. Fungal transformation of cedryl acetate and α-glucosidase inhibition assay, quantum mechanical calculations and molecular docking studies of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Sesquiterpenoid Esters: A Technical Guide to Cedrenyl Acetate

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cedrenyl acetate, a sesquiterpenoid ester. Recognizing the common conflation in commercial and some research contexts, this document also delineates the distinct properties of the closely related compound, cedryl acetate. This guide will cover the physicochemical properties, synthesis methodologies, and known biological activities to serve as a foundational resource for scientific and drug development applications.

Core Chemical Identifiers and Physicochemical Properties

This compound and cedryl acetate are two distinct chemical entities with different molecular structures, weights, and CAS numbers. While often used interchangeably in the fragrance industry, their unique properties are critical for scientific applications. The quantitative data for both compounds are summarized below for clear comparison.

Table 1: Physicochemical Properties of this compound and Cedryl Acetate

| Property | This compound | Cedryl Acetate |

| CAS Number | 1405-92-1[1][2][3] | 77-54-3[4][5][6][7] |

| Molecular Formula | C₁₇H₂₆O₂[2][8] | C₁₇H₂₈O₂[4][7][9] |

| Molecular Weight | 262.4 g/mol [2][8] | 264.4 g/mol [4][7][9] |

| Appearance | Pale yellow clear oily liquid to solid (est.)[1] | Colorless to pale yellow liquid or white crystalline solid[4][10] |

| Synonyms | Cedrenol, acetate; cedr-8-en-15-yl acetate[9] | Cedrol acetate; Cedranyl acetate[5][7] |

Synthesis of a Closely Related Compound: Cedryl Acetate

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, the synthesis of the related compound, cedryl acetate, is well-documented. The most common method is the hemi-synthesis from cedrol via acetylation.[1][8] Cedrol, a tricyclic sesquiterpene alcohol, is a major component of cedarwood oil.[8]

Experimental Protocols for Cedryl Acetate Synthesis

Various catalytic methods can be employed for the acetylation of cedrol. The choice of catalyst and reaction conditions significantly impacts the yield and purity of the resulting cedryl acetate.

Table 2: Comparative Experimental Protocols for Cedryl Acetate Synthesis from Cedrol

| Protocol ID | Catalyst | Reactant Ratio (Cedrol:Acetic Anhydride) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| AP-01 | Pyridine | 1 : 1.5 | 10 | 80 | 4 | 85 | >95 |

| AP-02 | Sodium Acetate | 1 : 2 | 5 | 100 | 6 | 78 | >92 |

| AP-03 | Sulfuric Acid | 1 : 1.2 | 2 | 60 | 3 | 92 | >97 |

Data adapted from a comparative assessment of synthesis outcomes.[6]

Detailed Methodology: Sulfuric Acid Catalyzed Synthesis (AP-03)

This protocol outlines the synthesis of cedryl acetate from cedrol using sulfuric acid as a catalyst.

Materials:

-

Cedrol

-

Acetic Anhydride

-

Concentrated Sulfuric Acid

-

Solvent (e.g., Toluene)

-

Sodium Bicarbonate Solution (5%)

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: A reaction flask equipped with a stirrer, thermometer, and reflux condenser is charged with cedrol and a suitable solvent such as toluene.

-

Reagent Addition: Acetic anhydride is added to the flask. The mixture is stirred to ensure homogeneity.

-

Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added dropwise to the reaction mixture.

-

Reaction Conditions: The mixture is heated to the target temperature (e.g., 60°C) and maintained for the specified duration (e.g., 3 hours) with continuous stirring.

-

Work-up:

-

The reaction is cooled to room temperature.

-

The mixture is washed with water, followed by a 5% sodium bicarbonate solution to neutralize the acid, and then with brine.

-

The organic layer is separated and dried over anhydrous magnesium sulfate.

-

-

Purification: The solvent is removed under reduced pressure, and the crude product can be further purified by vacuum distillation or chromatography to yield pure cedryl acetate.

Caption: Workflow for the synthesis of cedryl acetate.

Biological Activity and Potential Applications

Current research into the biological effects has predominantly focused on cedryl acetate, highlighting its potential in drug development and as a bioactive compound.

α-Glucosidase Inhibitory Activity

Cedryl acetate has been identified as an inhibitor of α-glucosidase.[5] This enzyme is involved in the breakdown of carbohydrates in the small intestine, and its inhibition is a therapeutic target for managing type 2 diabetes by delaying glucose absorption.

Metabolic Regulation

A recent study in high-fat diet-fed mice demonstrated that dietary supplementation with cedryl acetate can ameliorate adiposity and improve glucose homeostasis.[11] The study observed that cedryl acetate supplementation significantly reduced weight gain and visceral fat pad weight and prevented adipocyte hypertrophy.[11] These findings suggest a potential role for cedryl acetate in the management of obesity and related metabolic syndromes.

Antifungal Properties

Cedryl acetate has also been reported to possess antifungal activity, indicating its potential for development as an antifungal agent.[5]

Cell Signaling

It has been noted for its application in chemistry as a chiral and cell signaling reagent.[5]

It is important to underscore that these biological activities have been attributed to cedryl acetate (CAS 77-54-3) . Further research is required to determine if this compound possesses similar or distinct pharmacological properties. The structural differences between the two molecules are likely to influence their biological targets and efficacy.

Conclusion

This guide clarifies the distinct identities of this compound and its close relative, cedryl acetate, providing essential data for researchers and developers. While this compound is primarily utilized in the fragrance industry, the documented biological activities of cedryl acetate—particularly its α-glucosidase inhibition and positive metabolic effects—suggest that this class of sesquiterpenoid esters warrants further investigation for potential therapeutic applications. The provided synthesis protocols for cedryl acetate offer a solid foundation for obtaining this compound for further study. Future research should focus on elucidating the specific biological roles and mechanisms of action for both cedrenyl and cedryl acetate to fully unlock their potential.

References

- 1. ScenTree - Cedryl acetate (CAS N° 77-54-3) [scentree.co]

- 2. Page loading... [guidechem.com]

- 3. Showing Compound Cedryl acetate (FDB014698) - FooDB [foodb.ca]

- 4. Page loading... [wap.guidechem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cedryl Acetate | C17H28O2 | CID 13918856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C17H26O2 | CID 102120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. foreverest.net [foreverest.net]

- 11. mdpi.com [mdpi.com]

The Elusive Presence of Cedrenyl Acetate in Cedarwood Oil: An In-depth Technical Guide

For Immediate Release

This technical guide addresses the natural occurrence of cedrenyl acetate in various cedarwood essential oils. It is intended for researchers, scientists, and professionals in the fields of natural products chemistry, pharmacology, and drug development. This document clarifies existing ambiguities in nomenclature, presents a critical review of scientific evidence regarding its natural presence, and provides detailed experimental protocols for its potential identification and quantification.

Introduction: Deconstructing the "Cedryl" vs. "Cedrenyl" Ambiguity

A significant point of confusion in both commercial and scientific literature is the interchangeable use of the terms "cedryl acetate" and "this compound." Chemically, these are distinct molecules derived from different sesquiterpene alcohols.

-

Cedrol is a saturated tricyclic sesquiterpene alcohol that is a major component of many cedarwood oils, particularly from Juniperus virginiana (Virginia Cedarwood) and Juniperus mexicana (Texas Cedarwood)[1].

-

Cedrenol is an unsaturated sesquiterpene alcohol, also found in cedarwood oil, though often in smaller quantities than cedrol[2].

-

Cedryl Acetate (CAS 77-54-3) is the ester formed from the acetylation of cedrol . It is primarily a semi-synthetic compound produced by the esterification of cedrol isolated from cedarwood oil[3].

-

This compound (CAS 1405-92-1) is the ester resulting from the acetylation of cedrenol [2].

Many databases and suppliers incorrectly list "this compound" as a synonym for cedryl acetate under the CAS number 77-54-3. This guide will treat them as separate chemical entities as defined above.

Natural Occurrence: A Critical Assessment

The central question for researchers is whether this compound is a natural constituent of cedarwood oil. After a thorough review of available analytical data, the evidence strongly suggests that This compound (CAS 1405-92-1) is not naturally present in cedarwood oil . Several chemical databases explicitly state it is "not found in nature"[4].

There are some claims that cedryl acetate (CAS 77-54-3) occurs in small proportions in Chinese Cedarwood oil (Cupressus funebris)[3]. However, multiple comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) analyses of Cupressus funebris essential oil have failed to identify either cedryl acetate or this compound as constituents[5][6][7]. This discrepancy indicates that if cedryl acetate is present, it is likely in trace amounts below the detection limits of many standard analyses or may be an artifact of oil processing.

The primary components of commercially relevant cedarwood oils are well-documented and consist mainly of sesquiterpene hydrocarbons (like α-cedrene, β-cedrene, and thujopsene) and sesquiterpene alcohols (primarily cedrol)[1][8]. The absence of this compound in detailed chemical profiles of these oils is conspicuous.

Biosynthetic Plausibility

Quantitative Data Summary

Given the lack of definitive evidence for the natural occurrence of this compound, a table of its concentration in various cedarwood oils would be misleading. Instead, the following tables provide crucial context by clarifying the nomenclature of related compounds and summarizing the typical composition of the major, well-established sesquiterpenes in different cedarwood oils.

Table 1: Clarification of Key Sesquiterpenoids in Cedarwood Oil

| Compound Name | CAS Number | Precursor Alcohol | Common Status |

| Cedrol | 77-53-2 | - | Natural, often abundant |

| Cedrenol | 28231-03-0 | - | Natural, typically minor |

| Cedryl Acetate | 77-54-3 | Cedrol | Semi-synthetic; natural presence unsubstantiated |

| This compound | 1405-92-1 | Cedrenol | Synthetic; not documented as natural |

Table 2: Typical Concentration of Major Sesquiterpenes in Common Cedarwood Oils (%)

| Component | Virginia Cedarwood (Juniperus virginiana) | Texas Cedarwood (Juniperus ashei/mexicana) | Chinese Cedarwood (Cupressus funebris) |

| α-Cedrene | 20 - 35%[8] | 23 - 25% | 16 - 20%[5] |

| β-Cedrene | 4 - 8%[8] | 5 - 6% | 5 - 6%[5] |

| Thujopsene | 10 - 25%[8] | 30 - 35% | Not a major component |

| Cedrol | 16 - 25%[8] | 19 - 23% | ~24% |

| This compound | Not Detected | Not Detected | Not Detected |

Note: Concentrations are typical ranges compiled from multiple analytical studies and can vary based on distillation methods, age of the wood, and geographical source.

Experimental Protocols

For researchers aiming to investigate the presence of this compound or other trace esters in cedarwood oil, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard and most effective method.

Protocol: GC-MS Analysis of Cedarwood Oil

Objective: To separate, identify, and quantify the volatile components of cedarwood oil, with a focus on detecting sesquiterpene acetates.

1. Sample Preparation:

-

Dilute the cedarwood essential oil sample to a concentration of approximately 1% (v/v) in a high-purity solvent such as hexane or ethyl acetate.

-

If an internal standard is required for precise quantification, add a known concentration of a suitable compound (e.g., n-alkanes like C13-C15) that does not co-elute with target analytes.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC system (or equivalent).

-

Column: A non-polar or semi-polar capillary column is recommended for sesquiterpene analysis. A common choice is a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) column (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C. Injection volume: 1 µL.

-

Oven Temperature Program: An initial temperature of 60°C held for 2-5 minutes, followed by a ramp of 3-5°C/min to a final temperature of 240-260°C, held for 5-10 minutes. This gradient allows for the separation of volatile monoterpenes from the less volatile sesquiterpenes and their derivatives.

-

Mass Spectrometer: Quadrupole or Ion Trap MS detector.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

3. Data Analysis:

-

Compound Identification: Identify individual components by comparing their mass spectra with reference spectra in established libraries (e.g., NIST, Wiley). Crucially, confirm identification by comparing the calculated Linear Retention Index (LRI) of the unknown peak with published LRI values for authentic standards of this compound and cedryl acetate on the same or similar column phase.

-

Quantification: Determine the relative percentage of each component by peak area normalization (assuming a response factor of 1 for all components as a preliminary assessment). For absolute quantification, a calibration curve using a certified reference standard of this compound would be necessary.

Visualizations

Logical Relationships of Cedarwood Sesquiterpenoids

References

- 1. Cedrol - Wikipedia [en.wikipedia.org]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. ScenTree - Cedryl acetate (CAS N° 77-54-3) [scentree.co]

- 4. This compound, 1405-92-1 [thegoodscentscompany.com]

- 5. ars.usda.gov [ars.usda.gov]

- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Introduction - NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biosynthesis of Cedrenyl Acetate in Plant Species: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 17, 2025

Abstract

Cedrenyl acetate, a valued sesquiterpenoid ester, is a significant component in the fragrance industry, prized for its characteristic woody and sweet aroma. While its hemi-synthetic production from cedrol is well-established, understanding its natural biosynthetic pathway in plants is crucial for metabolic engineering and novel production strategies. This technical guide provides a comprehensive overview of the current scientific understanding of this compound biosynthesis. The pathway is a two-stage process involving the cyclization of a universal isoprenoid precursor to form a sesquiterpene alcohol, followed by an acetylation step. This document details the known enzymes, presents available quantitative data, outlines relevant experimental protocols, and visualizes the core biochemical processes.

The Core Biosynthetic Pathway

The natural formation of this compound is not catalyzed by a single enzyme but is understood to proceed in two principal stages:

-

Formation of the Sesquiterpene Alcohol Backbone: The pathway begins with the universal C15 isoprenoid precursor, farnesyl diphosphate (FPP). A class of enzymes known as sesquiterpene synthases (or cyclases) catalyzes the complex cyclization of FPP to form various sesquiterpene alcohols. In the context of this compound, the key intermediate is a cedrol or epi-cedrol-like alcohol.[1][2]

-

Esterification via Acetylation: The hydroxyl group of the newly formed sesquiterpene alcohol is then esterified through the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA). This reaction is catalyzed by an alcohol acetyltransferase (AAT), an enzyme class known for its role in producing volatile esters in plants.[3]

The complete proposed pathway, from central metabolism to the final product, is illustrated below.

Stage 1: Sesquiterpene Synthase Activity

The synthesis of the C15 backbone of this compound is governed by sesquiterpene synthases. These enzymes exhibit remarkable catalytic diversity, often producing multiple products from a single FPP substrate.[4] Research has identified specific synthases from different plant species that produce cedrol and its isomers, which are the direct precursors for acetylation.

Key Identified Enzymes

-

epi-Cedrol Synthase (ECS) from Artemisia annua : A well-characterized sesquiterpene cyclase isolated from annual wormwood. When expressed recombinantly, this enzyme converts FPP into a mixture of sesquiterpenoids, with the oxygenated products, primarily epi-cedrol (96%) and cedrol (4%), accounting for 97% of the total products.[2]

-

EfCAS from Euphorbia fischeriana : A sesquiterpene synthase (also referred to as EfTPS12) that was identified and shown to convert FPP into three main products, one of which is cedrol.[1]

Quantitative Enzyme Data

The kinetic properties and product distribution of epi-cedrol synthase from A. annua have been determined, providing valuable parameters for researchers.

| Parameter | Value | Conditions | Source |

| Substrate | Farnesyl Diphosphate (FPP) | - | [2] |

| Km (FPP) | 0.4 µM | pH 7.0 | [2] |

| 1.3 µM | pH 9.0 | [2] | |

| Km (Mg2+) | 80 µM | pH 7.0 and 9.0 | [2] |

| pH Optimum | 8.5 - 9.0 | - | [2] |

| Product Class | Total Percentage | Major Components | Individual Percentage | Source |

| Oxygenated Sesquiterpenes | 97% | epi-Cedrol | 96% of class | [2] |

| Cedrol | 4% of class | [2] | ||

| Olefinic Sesquiterpenes | 3% | α-Cedrene | 57% of class | [2] |

| β-Cedrene | 13% of class | [2] | ||

| (E)-β-Farnesene | 5% of class | [2] |

Experimental Protocol: Sesquiterpene Synthase Assay

This protocol outlines the in vitro characterization of a candidate sesquiterpene synthase, such as epi-cedrol synthase.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KEGG ENZYME: 4.2.3.39 [kegg.jp]

Spectroscopic Interpretation of Cedrenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenyl acetate, a sesquiterpenoid ester, is a molecule of interest in various fields, including fragrance chemistry and natural product research. Its complex tricyclic structure, derived from the cedrene skeleton, presents a valuable case study for the application of modern spectroscopic techniques in structural elucidation. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Detailed experimental protocols, data tables, and visual aids are presented to facilitate a comprehensive understanding of its spectroscopic characteristics.

It is crucial to distinguish this compound from its saturated analog, cedryl acetate. This compound possesses a degree of unsaturation within its tricyclic framework, a key structural feature that is readily identifiable through the spectroscopic methods discussed herein.

This compound

-

IUPAC Name: [(1S,2R,5S,7R)-2,6,6-trimethyl-8-tricyclo[5.3.1.01,5]undec-8-enyl]methyl acetate[1]

-

CAS Number: 1405-92-1[1]

-

Molecular Formula: C17H26O2[1]

-

Molecular Weight: 262.39 g/mol [1]

Cedryl Acetate

-

IUPAC Name: [(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl] acetate[2]

-

CAS Number: 77-54-3[2]

-

Molecular Formula: C17H28O2[2]

-

Molecular Weight: 264.41 g/mol [2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of this compound (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: 13C NMR Spectral Data of this compound (Predicted)

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm-1) | Intensity | Functional Group Assignment |

| ~2950-2850 | Strong | C-H (alkane) stretching |

| ~1740 | Strong | C=O (ester) stretching |

| ~1650 | Medium | C=C (alkene) stretching |

| ~1240 | Strong | C-O (ester) stretching |

Mass Spectrometry (MS)

Table 4: Key Mass Spectral Fragments of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 262 | Moderate | [M]+ (Molecular Ion) |

| 202 | High | [M - CH3COOH]+ |

| 187 | High | [M - CH3COOH - CH3]+ |

| Further fragmentation data not available in search results |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

A standard approach for acquiring NMR spectra of sesquiterpenoids like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl3). The use of a high-purity solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of 13C and longer relaxation times.

-

-

2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, a suite of two-dimensional NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is invaluable for stereochemical assignments.

-

Infrared (IR) Spectroscopy

For a viscous liquid like this compound, the following attenuated total reflectance (ATR) FTIR method is suitable:

-

Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm-1.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as ethyl acetate or hexane.

-

Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for sesquiterpenoid analysis (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).

-

Gas Chromatography Parameters:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of components. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 5-10 °C/min.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-400).

-

Ion Source Temperature: Typically maintained around 230 °C.

-

Data Interpretation and Visualization

Logical Workflow for Spectroscopic Data Interpretation

Caption: Workflow for the spectroscopic analysis and structure elucidation of this compound.

Mass Spectral Fragmentation of this compound

The mass spectrum of this compound provides valuable information about its molecular weight and structural features. The fragmentation pattern is influenced by the stability of the resulting carbocations and neutral losses.

A key fragmentation pathway for acetate esters is the loss of acetic acid (60 Da) via a McLafferty-type rearrangement. For this compound, this would lead to a prominent peak at m/z 202. Subsequent loss of a methyl group (15 Da) from this fragment would result in a peak at m/z 187.

Caption: Proposed primary mass spectral fragmentation pathway for this compound.

Conclusion

The comprehensive interpretation of NMR, IR, and MS data is essential for the unambiguous structural determination of complex natural products like this compound. This technical guide has outlined the key spectroscopic features, provided standardized experimental protocols for data acquisition, and visualized the logical workflow and fragmentation patterns. While a complete experimental dataset for this compound is not currently available in public databases, this guide serves as a robust framework for researchers undertaking the analysis of this and related sesquiterpenoid structures. The clear distinction from its saturated counterpart, cedryl acetate, underscores the power of these spectroscopic techniques in discerning subtle structural differences.

References

A Comprehensive Technical Guide to the Solubility of Cedrenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Cedrenyl acetate, a key fragrance ingredient. The following sections detail its solubility in a wide range of solvents, present standardized experimental protocols for solubility determination, and offer a visual representation of the experimental workflow. This information is intended to support research, development, and formulation activities involving this compound.

Core Physical and Chemical Properties

This compound (CAS No. 1405-92-1) is a sesquiterpenoid ester valued for its woody and sweet aroma.[1] A thorough understanding of its solubility is critical for its effective incorporation into various formulations.

| Property | Value |

| Molecular Formula | C₁₇H₂₆O₂ |

| Molecular Weight | 262.4 g/mol [2] |

| Appearance | Pale yellow clear oily liquid to solid[3] |

| LogP (o/w) | 3.9 - 5.365 (estimated)[2][4] |

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of solvents. The data presented below is crucial for predicting its behavior in different solvent systems and for the development of stable, homogeneous formulations.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Chemical Class | Solubility (g/L) at 25°C |

| Water | Aqueous | 0.0006203[4][5] |

| Ethanol | Alcohol | 274.88[2] |

| Methanol | Alcohol | 248.9[2] |

| Isopropanol | Alcohol | 285.93[2] |

| n-Propanol | Alcohol | 340.27[2] |

| n-Butanol | Alcohol | 311.43[2] |

| Isobutanol | Alcohol | 246.29[2] |

| Acetone | Ketone | 791.91[2] |

| Ethyl Acetate | Ester | 783.32[2] |

| Methyl Acetate | Ester | 523.38[2] |

| Toluene | Aromatic Hydrocarbon | 1059.53[2] |

| Acetonitrile | Nitrile | 469.98[2] |

| Dimethylformamide (DMF) | Amide | 1005.66[2] |

| 1,4-Dioxane | Ether | 1235.71[2] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 52,000 (52 mg/mL) |

Qualitative assessments indicate that this compound is generally soluble in alcohols and miscible with most perfume oils, while being practically insoluble in water.[4][6]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a substance like this compound, based on established international guidelines.

Method 1: Shake-Flask Method (Based on OECD Guideline 105)

This method, also known as the flask method, is suitable for determining the solubility of substances in water and other solvents.[4][7][8][9]

Principle: A surplus amount of the test substance is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath or shaker

-

Glass flasks with stoppers

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., GC, HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing the chosen solvent. The excess solid should be visible.

-

Equilibration: Seal the flask and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test can determine the necessary time, which is often 24 to 48 hours.

-

Phase Separation: After equilibration, allow the mixture to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the temperature is maintained during this step to prevent precipitation.

-

Analysis: Determine the concentration of this compound in the clear, saturated solution using a validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Replicates: The experiment should be performed in at least triplicate.

Method 2: Determination of Solubility in Ethanol (Adapted for Essential Oil Components)

This protocol is a common method used in the fragrance industry to determine the solubility of essential oil components in aqueous ethanol solutions.[10][11]

Principle: The test substance is titrated with an ethanol solution of a specific concentration at a constant temperature until a clear solution is obtained.

Apparatus:

-

Graduated cylinder or test tube

-

Burette

-

Constant temperature bath (e.g., 20°C)

Procedure:

-

Sample Preparation: Accurately measure a specific volume (e.g., 1 mL) of this compound into a graduated cylinder or test tube.

-

Temperature Control: Place the cylinder with the sample in a constant temperature bath maintained at 20°C.

-

Titration: Gradually add a specified concentration of aqueous ethanol solution (e.g., 90% v/v) from a burette in small increments.

-

Observation: After each addition, vigorously shake the mixture and observe for complete dissolution. The endpoint is reached when the solution becomes perfectly clear.

-

Calculation: Record the volume of the ethanol solution required to achieve complete dissolution. The solubility can be expressed as the volume of ethanol required to dissolve one volume of the substance.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in a typical solubility determination experiment using the shake-flask method.

References

- 1. This compound | C17H26O2 | CID 102120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. This compound, 1405-92-1 [thegoodscentscompany.com]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. This compound, 1405-92-1 [perflavory.com]

- 6. benchchem.com [benchchem.com]

- 7. filab.fr [filab.fr]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 11. essentialoilscompany.com [essentialoilscompany.com]

A Technical Guide to the Potential Biological Activities and Effects of Cedrenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenyl acetate, a sesquiterpenoid ester derived from cedarwood oil, is a compound of growing interest in the scientific community.[1] Traditionally utilized in the fragrance and flavor industries for its characteristic woody aroma, recent studies have begun to unveil its potential biological activities, suggesting its utility in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the current understanding of the biological activities and effects of this compound, with a focus on its core mechanisms of action, supported by experimental data and detailed methodologies.

Physicochemical Properties

This compound, also known as cedryl acetate, is the acetate ester of cedrol. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₈O₂ | [2] |

| Molecular Weight | 264.4 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [3] |

| Solubility | Soluble in organic solvents like DMSO and ethanol. | [2] |

Biological Activities and Effects

Current research has identified several key biological activities of this compound, ranging from metabolic regulation to potential antifungal and immunomodulatory functions.

α-Glucosidase Inhibitory Activity

This compound has demonstrated potent α-glucosidase inhibitory activity.[1] A study involving the fungal transformation of this compound found that the parent compound itself was a more potent inhibitor of yeast α-glucosidase than the standard drug, acarbose.[1] This suggests its potential as a therapeutic agent for managing type 2 diabetes by delaying carbohydrate digestion and absorption.

Quantitative Data: α-Glucosidase Inhibition

| Compound | IC₅₀ (µM) vs. Yeast α-Glucosidase | Reference |

| This compound | 7.8 ± 0.2 | [1] |

| Acarbose (Standard) | 8.4 ± 0.1 | [1] |

Effects on Adiposity and Glucose Homeostasis

A recent study in high-fat diet-fed mice demonstrated that dietary supplementation with this compound significantly ameliorated adiposity and improved glucose homeostasis. The study revealed that this compound supplementation led to a reduction in body weight gain, visceral fat mass, and adipocyte size. Mechanistically, these effects were associated with the downregulation of key adipogenic and lipogenic genes.

Signaling Pathway: PPARγ and C/EBPα

This compound administration was found to downregulate the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), two master regulators of adipogenesis. This, in turn, suppressed the expression of their downstream targets, including fatty acid-binding protein 4 (FABP4) and fatty acid synthase (FAS), which are crucial for lipid uptake and synthesis in adipocytes.

Antifungal Activity

While direct studies on the antifungal activity of this compound are limited, its precursor, cedrol, has demonstrated significant antifungal properties.[4] Cedrol has been shown to be effective against various fungal strains, including wood-rot fungi.[4] The mechanism of action is believed to involve the disruption of the fungal cell membrane, leading to the leakage of intracellular components. Given that this compound is an acetylated form of cedrol, it is plausible that it retains or possesses modified antifungal activity. Further research is warranted to elucidate the specific antifungal spectrum and mechanism of this compound.

Immunomodulatory and Cytotoxic Potential

This compound has been described as having "immunotoxicity functions," though specific studies detailing these effects are scarce.[2] In vitro assays using human lymphocytes can be employed to investigate the potential immunomodulatory effects, such as impacts on lymphocyte proliferation and cytokine production. Furthermore, understanding the cytotoxic profile of this compound is crucial for its development as a therapeutic agent. Standard cytotoxicity assays, such as the MTT assay, can determine the concentration range at which the compound is safe for cells.

Toxicological Data

| Test | Organism | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 4.8 g/kg | [5] |

| LD₅₀ | Rabbit | Dermal | > 5 g/kg | [5] |

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is adapted from standard colorimetric assays for α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (dissolved in DMSO)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and acarbose in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution (or DMSO for control), and 25 µL of α-glucosidase solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of pNPG solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

Antifungal Susceptibility Testing (Broth Microdilution Method)

This is a general protocol for determining the minimum inhibitory concentration (MIC) of a compound against fungal strains.

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium (buffered with MOPS)

-

This compound (dissolved in DMSO)

-

Antifungal drug (positive control, e.g., Fluconazole)

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized fungal inoculum in RPMI-1640 medium.

-

Prepare serial twofold dilutions of this compound and the positive control in RPMI-1640 medium in a 96-well plate.

-

Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

In Vitro Immunotoxicity Assay (Lymphocyte Proliferation)

This protocol assesses the effect of a compound on lymphocyte proliferation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

Mitogen (e.g., Phytohemagglutinin - PHA)

-

This compound (dissolved in DMSO)

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, MTT)

-

96-well cell culture plate

-

Liquid scintillation counter or microplate reader

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Plate the PBMCs in a 96-well plate in RPMI-1640 medium with FBS.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Stimulate the cells with a mitogen (PHA) to induce proliferation. Include an unstimulated control.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

For the final 18 hours of incubation, add [³H]-Thymidine to each well.

-

Harvest the cells and measure the incorporation of [³H]-Thymidine using a liquid scintillation counter. Alternatively, use a non-radioactive method according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on lymphocyte proliferation.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Future Directions and Conclusion

The currently available data suggest that this compound is a promising bioactive molecule with potential applications in the management of metabolic disorders. Its potent α-glucosidase inhibitory activity and its beneficial effects on adiposity and glucose homeostasis warrant further investigation. While its antifungal and immunomodulatory properties are less defined, preliminary indications and the activity of its parent compound, cedrol, provide a strong rationale for future research in these areas.

For drug development professionals, this compound represents a novel scaffold for the design of new therapeutic agents. Further studies should focus on elucidating the precise molecular mechanisms of its known activities, exploring its potential in other therapeutic areas such as inflammation and cancer, and conducting comprehensive preclinical safety and efficacy evaluations. The detailed protocols provided in this guide offer a framework for researchers to further explore the multifaceted biological landscape of this intriguing natural product.

References

- 1. Fungal transformation of cedryl acetate and α-glucosidase inhibition assay, quantum mechanical calculations and molecular docking studies of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, 1405-92-1 [thegoodscentscompany.com]

- 4. Antifungal Activity of Cedrol from Cunninghamia lanceolate var. konishii against Phellinus noxius and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing Compound Cedryl acetate (FDB014698) - FooDB [foodb.ca]

An In-depth Technical Guide to the Exploration of Cedrenyl Acetate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract